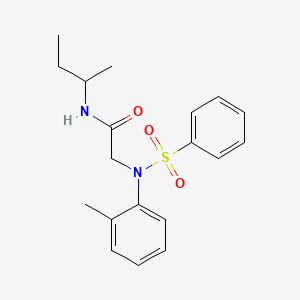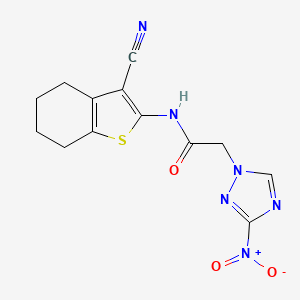![molecular formula C14H25N3O4 B5115436 N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide](/img/structure/B5115436.png)
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide, also known as MPTP, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent neurotoxin that has been used to induce Parkinson's disease in animal models. MPTP is also used as a tool in research to study the biochemical and physiological effects of Parkinson's disease and to develop potential treatments for the disease.
Wirkmechanismus
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide is metabolized in the brain by monoamine oxidase-B (MAO-B) to produce 1-methyl-4-phenylpyridinium (MPP+), which is taken up by dopamine neurons and causes their degeneration. This results in a loss of dopamine in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide-induced Parkinson's disease in animal models results in a loss of dopamine neurons in the brain, leading to a decrease in dopamine levels. This results in motor symptoms such as tremors, rigidity, and bradykinesia. N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide also induces oxidative stress and inflammation in the brain, which are thought to contribute to the neurodegenerative process.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a useful tool for studying Parkinson's disease in animal models. It induces a rapid and reproducible loss of dopamine neurons, which allows researchers to study the disease in a controlled setting. However, N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide-induced Parkinson's disease in animal models does not fully replicate the human disease, and the results obtained from animal studies may not always translate to humans.
Zukünftige Richtungen
Several future directions for N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide research include:
1. Developing new animal models of Parkinson's disease that more closely replicate the human disease.
2. Studying the long-term effects of N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide-induced Parkinson's disease in animal models.
3. Developing new treatments for Parkinson's disease based on the mechanisms of N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide-induced neurodegeneration.
4. Studying the role of inflammation and oxidative stress in the neurodegenerative process induced by N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide.
5. Exploring the potential use of N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide as a tool for studying other neurodegenerative diseases.
In conclusion, N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide is a potent neurotoxin that has been extensively studied for its scientific research applications. It is a useful tool for studying Parkinson's disease in animal models and has led to the discovery of several potential treatments for the disease. However, the limitations of N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide-induced Parkinson's disease in animal models must be considered when interpreting the results of research studies.
Synthesemethoden
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide can be synthesized through several methods, including the reaction of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide) with formaldehyde and a reducing agent such as sodium borohydride. The resulting product is then treated with morpholine and tetrahydrofuran to produce N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-[3-(4-morpholinyl)propyl]-N'-(tetrahydro-2-furanylmethyl)ethanediamide is widely used in scientific research to study Parkinson's disease. It is used to induce Parkinson's disease-like symptoms in animal models, which allows researchers to study the biochemical and physiological effects of the disease. This has led to the discovery of several potential treatments for Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-N'-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O4/c18-13(14(19)16-11-12-3-1-8-21-12)15-4-2-5-17-6-9-20-10-7-17/h12H,1-11H2,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJMJOKEFJVJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethyl-5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5115358.png)
![methyl 2-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)benzoate](/img/structure/B5115366.png)
![4-{2-[3-(3-pyridinylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}phenol trifluoroacetate (salt)](/img/structure/B5115382.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5115393.png)

![1-butyryl-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5115396.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-6-nitro-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B5115411.png)
![1-(4-ethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5115413.png)

![2-{[3-(pentanoylamino)benzoyl]amino}benzoic acid](/img/structure/B5115424.png)

![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B5115439.png)
